7-bromohept-2-yne is an acetylenic compound characterized by the molecular formula . It features a carbon-carbon triple bond and a bromine atom attached to the second carbon of the heptyne chain, giving it unique chemical properties. This compound appears as a colorless to pale-yellow liquid at room temperature, with a boiling point of approximately 196-197°C. It is soluble in organic solvents such as ethanol and ether but is insoluble in water, exhibiting a strong acetylenic odor that can irritate skin and eyes upon contact.
Several methods exist for synthesizing 7-bromohept-2-yne:
7-bromohept-2-yne finds applications across various fields:
Current research on 7-bromohept-2-yne includes investigating its interactions with biological targets and pathways. Studies focus on its potential role as a catalyst in organic synthesis reactions and its efficacy in developing new materials for electronic applications. Additionally, ongoing research aims to evaluate its safety profile for prolonged use and its effectiveness in bioremediation processes .
7-bromohept-2-yne can be compared with several similar compounds:
Compound Name | Key Features | Unique Properties |
---|---|---|
7-chlorohept-2-yne | Contains chlorine instead of bromine | Different reactivity due to chlorine's properties |
7-iodohept-2-yne | Contains iodine | More reactive than bromine, leading to varied applications |
7-fluorohept-2-yne | Contains fluorine | Exhibits unique reactivity patterns due to fluorine |
1-bromoheptyne | Alkyne with bromine at terminal position | Different structural characteristics affecting reactivity |
3-bromohex-1-yne | Bromine at a different position on the carbon chain | Affects the compound's reactivity and potential uses |
Each of these compounds shares structural similarities but exhibits distinct chemical behaviors and potential applications due to variations in their halogen substituents and positions on the carbon chain.